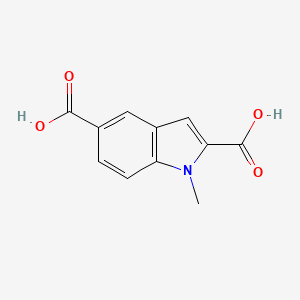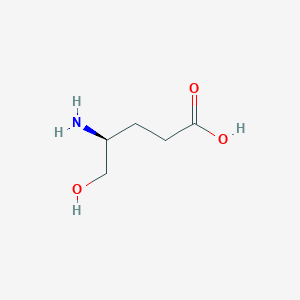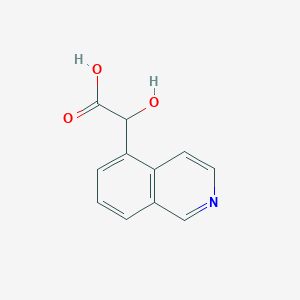
2-Hydroxy-2-(isoquinolin-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(isoquinolin-5-yl)acetic acid is a compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(isoquinolin-5-yl)acetic acid typically involves the functionalization of isoquinoline derivatives. One common method is the condensation of 5-isoquinolinecarboxaldehyde with glycine in the presence of a base, followed by oxidation to introduce the hydroxy group. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-(isoquinolin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation.
Major Products:
Oxidation: Formation of isoquinoline-5-carboxylic acid derivatives.
Reduction: Formation of isoquinoline-5-methanol derivatives.
Substitution: Formation of halogenated isoquinoline derivatives.
Scientific Research Applications
2-Hydroxy-2-(isoquinolin-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(isoquinolin-5-yl)acetic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the isoquinoline ring can interact with hydrophobic pockets, enhancing its binding affinity .
Comparison with Similar Compounds
Isoquinoline: The parent compound, lacking the hydroxy and acetic acid groups.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Hydroxyquinoline: Similar structure but with the hydroxy group attached to the quinoline ring.
Uniqueness: 2-Hydroxy-2-(isoquinolin-5-yl)acetic acid is unique due to the presence of both hydroxy and acetic acid functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-hydroxy-2-isoquinolin-5-ylacetic acid |
InChI |
InChI=1S/C11H9NO3/c13-10(11(14)15)9-3-1-2-7-6-12-5-4-8(7)9/h1-6,10,13H,(H,14,15) |
InChI Key |
YTTXIRIVIIVEPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



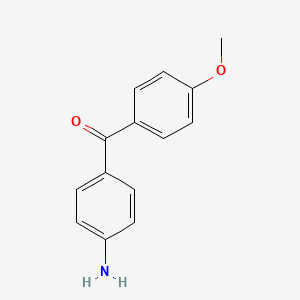
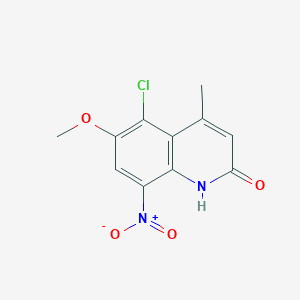
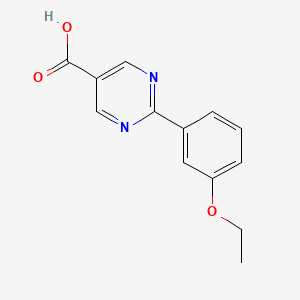
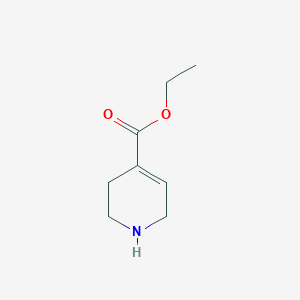
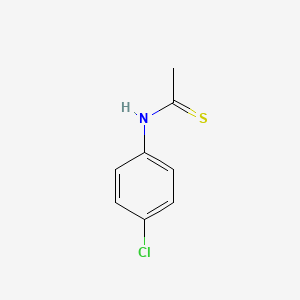
![4-[4-(Methylsulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B8743469.png)
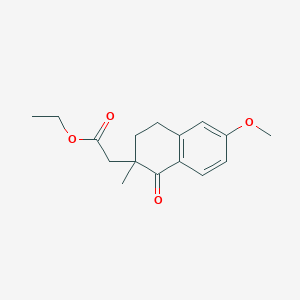
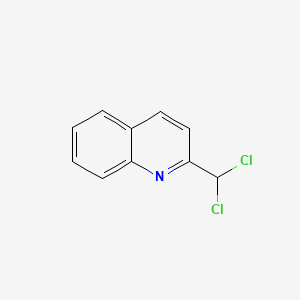
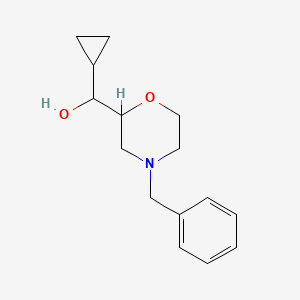
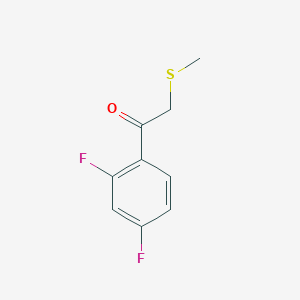
![[4-amino-3-(trifluoromethoxy)phenyl]methanol](/img/structure/B8743515.png)
